3-(3-Fluoro-4-methoxybenzyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-3-2-9(7-11(12)13)6-10-4-5-14-8-10/h2-3,7,10,14H,4-6,8H2,1H3 |
InChI Key |
DGUHCPBDRNRLLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCNC2)F |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3 3 Fluoro 4 Methoxybenzyl Pyrrolidine and Its Analogs
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique in which a target molecule is transformed into simpler precursor structures, known as synthons, until readily available starting materials are reached. wikipedia.org This process guides the design of a viable synthetic route. amazonaws.com For 3-(3-fluoro-4-methoxybenzyl)pyrrolidine, the primary goal is the simplification of the structure by disconnecting key bonds. wikipedia.org
Two principal disconnection strategies can be envisioned for the target molecule (Figure 1):
Disconnection of the C3-Benzyl Bond (Route A): The most apparent disconnection is at the bond between the pyrrolidine (B122466) C3 carbon and the benzyl (B1604629) group. This approach simplifies the target into a pyrrolidine-based synthon and a 3-fluoro-4-methoxybenzyl synthon. This strategy is advantageous as it allows for the late-stage introduction of the benzyl substituent onto a pre-formed pyrrolidine ring. The forward synthesis would involve the alkylation of a suitable C3-nucleophilic pyrrolidine equivalent or the coupling of a C3-electrophilic pyrrolidine with a benzyl organometallic reagent.
Disconnection of the Pyrrolidine Ring Bonds (Route B): An alternative strategy involves breaking the C-C or C-N bonds within the pyrrolidine ring itself. A common and powerful approach for forming five-membered rings is through cycloaddition reactions. wikipedia.org Therefore, a [3+2] cycloaddition disconnection is highly logical. This transforms the pyrrolidine ring into a three-atom component (an azomethine ylide synthon) and a two-atom component (an alkene dipolarophile). The benzyl substituent would be incorporated into either the dipole or the dipolarophile prior to the cyclization step. This approach is particularly powerful for controlling stereochemistry during the ring-forming step.

Development of Novel Synthetic Routes to the Pyrrolidine Core
The construction of the pyrrolidine scaffold is the cornerstone of the synthesis. Modern organic chemistry offers several powerful methods for this purpose, including cycloaddition reactions, reductive aminations, and multicomponent reactions. tandfonline.comorganic-chemistry.org
The 1,3-dipolar cycloaddition is a prominent reaction for forming five-membered heterocycles like pyrrolidines. wikipedia.org Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) provides a direct and often stereospecific route to the pyrrolidine ring. rsc.orgnih.gov
Azomethine ylides are versatile intermediates that can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the thermal/metallic activation of aziridines. mdpi.commdpi.com The reaction proceeds via a concerted [3+2] cycloaddition mechanism, efficiently constructing the heterocyclic core. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines by varying the components of the ylide and the dipolarophile. rsc.org For instance, the reaction of an azomethine ylide with an electron-deficient alkene can yield highly functionalized pyrrolidines. nih.gov
Table 1: Examples of Cycloaddition Reactions for Pyrrolidine Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Isatin + Sarcosine | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF4], heat | Dispirooxindolopyrrolidines | frontiersin.org |
| Glycine ester + Aldehyde | Maleimides | Heat | Tetracyclic pyrrolizidines | mdpi.com |
| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkenes | Trifluoroacetic acid (cat.) | Substituted pyrrolidines | nih.gov |
Reductive amination is a classic and highly effective method for forming C-N bonds and can be adapted for the synthesis of cyclic amines. nih.gov The construction of a pyrrolidine ring can be achieved through an intramolecular reductive amination of a γ-amino aldehyde or ketone, or an intermolecular double reductive amination of a 1,4-dicarbonyl compound with a primary amine. nih.govresearchgate.net
This approach is particularly useful for synthesizing N-substituted pyrrolidines. nih.gov For example, the reaction of 1,4-diketones with anilines in the presence of a catalyst and a hydrogen source (via transfer hydrogenation) can produce N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov While this method directly furnishes N-substituted products, it can be adapted for the synthesis of the core pyrrolidine ring, which can be later functionalized at the C3 position.
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.nettandfonline.com Several MCRs are known to produce pyrrolidine derivatives. nih.govacs.org
The Ugi and Passerini reactions are two of the most well-known isocyanide-based MCRs. researchgate.netebrary.net While the classic Ugi four-component reaction (U-4CR) produces α-acylamino amides, modified Ugi reactions or post-Ugi transformations can lead to heterocyclic scaffolds, including pyrrolidines. ebrary.net For instance, by choosing reactants with complementary functional groups, an intramolecular cyclization can follow the initial MCR, leading to the desired ring system. researchgate.net Similarly, stereoselective multi-component reactions involving azomethine ylides can produce highly functionalized pyrrolidines in a predictable manner. ingentaconnect.com These strategies offer a rapid pathway to diverse libraries of pyrrolidine-containing compounds from simple starting materials. researchgate.nettandfonline.com
Table 2: Multicomponent Reactions for Heterocycle Synthesis
| Reaction Name | Components | Resulting Scaffold | Key Features | Reference |
|---|---|---|---|---|
| Ugi-4CR | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides (can cyclize) | High convergence and diversity | ebrary.net |
| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamides (can cyclize) | Forms ester and amide bonds in one step | rsc.org |
| Azomethine Ylide MCR | α-Amino acid, Aldehyde, Dipolarophile | Substituted Pyrrolidines | Direct formation of the pyrrolidine ring | ingentaconnect.com |
Stereoselective Synthesis of this compound
Introducing chirality in a controlled manner is a critical challenge in modern synthesis. For this compound, the stereocenter at the C3 position must be established with high fidelity. This is typically achieved using either chiral auxiliaries to direct diastereoselectivity or through catalytic asymmetric methods. mdpi.com
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter has been created, the auxiliary is removed. In the context of pyrrolidine synthesis via [3+2] cycloaddition, a chiral auxiliary can be attached to either the dipolarophile or the dipole. For instance, Oppolzer's chiral sultam has been effectively used as an auxiliary on the dipolarophile to achieve high levels of diastereoselectivity in 1,3-dipolar cycloaddition reactions, allowing for the synthesis of enantiomerically enriched 3,4-syn substituted pyrrolidines. acs.org Similarly, Evans oxazolidinones are another class of widely used auxiliaries. acs.org
Catalytic asymmetric synthesis represents a more elegant and atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov In the synthesis of pyrrolidines, chiral Lewis acids (e.g., complexes of silver, copper, or rhodium) can coordinate to the reactants in a 1,3-dipolar cycloaddition, creating a chiral environment that favors the formation of one enantiomer over the other. nih.govacs.org The development of chiral silver catalysts, for example, has enabled the enantioselective synthesis of highly substituted pyrrolizidines via double [3+2] cycloaddition reactions, demonstrating the power of this approach to build complex chiral scaffolds in a single step. nih.gov
Table 3: Comparison of Stereoselective Strategies
| Strategy | Method | Principle | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Auxiliary | Oppolzer's Sultam | Covalently attached group directs the approach of reagents. | High diastereoselectivity, predictable outcomes. acs.org | Requires additional steps for attachment and removal of the auxiliary. |
| Chiral Auxiliary | Evans Oxazolidinone | Directs alkylation or cycloaddition reactions. | Well-established, reliable for many transformations. | Stoichiometric use of the chiral source. |
| Asymmetric Catalysis | Chiral Silver(I) Catalyst | Lewis acid coordination creates a chiral pocket. | High atom economy, low catalyst loading. nih.gov | Catalyst development can be complex; may require optimization. |
| Asymmetric Catalysis | Chiral Rhodium(II) Catalyst | Catalyzes reactions of ylides for cycloadditions. ingentaconnect.com | High efficiency and turnover numbers. | Sensitivity of catalysts to air or moisture. |
Diastereoselective Control in Pyrrolidine Ring Formation
The pyrrolidine ring is a common motif in numerous biologically active compounds, and its biological significance has spurred the development of various stereoselective synthetic methods. nih.gov Achieving diastereoselective control during the formation of the 3-substituted pyrrolidine core is paramount. Several advanced strategies are employed to establish the desired stereochemistry.
One powerful approach is the 1,3-dipolar cycloaddition between azomethine ylides and dipolarophiles. acs.org This method can construct the pyrrolidine ring and simultaneously generate up to four stereogenic centers. acs.org The diastereoselectivity can be influenced by chiral auxiliaries attached to the azadiene or by the use of chiral catalysts. acs.org For instance, the use of an N-tert-butanesulfinylimine group as part of a 1-azadiene has been shown to act as an effective chiral director in cycloadditions with azomethine ylides, leading to densely substituted pyrrolidines with high diastereoselectivity. acs.org
Multicomponent reactions (MCRs) offer an efficient route to highly functionalized pyrrolidines in a single operation. nih.gov For example, a TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidines as a single diastereomer. nih.gov This efficiency is a significant advantage, as it constructs up to three contiguous asymmetric centers in one step. nih.gov Similarly, Lewis acid-catalyzed three-component reactions of aldehydes, amines, and 1,1-cyclopropanediesters have been developed to produce pyrrolidines with a high degree of diastereoselectivity, often favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org
Intramolecular cyclization of acyclic precursors is another key strategy. mdpi.com Copper-promoted intramolecular aminooxygenation of specific alkene substrates, such as α-substituted 4-pentenyl sulfonamides, can yield 2,5-cis-pyrrolidines with excellent diastereomeric ratios (dr >20:1). nih.gov The stereochemical outcome is dictated by conformational factors during the cyclization step. nih.gov
The following table summarizes representative methods for diastereoselective pyrrolidine synthesis.
| Method | Key Reagents/Catalyst | Key Features | Diastereoselectivity (dr) |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Chiral N-tert-butanesulfinylazadienes, Ag₂CO₃ | Forms multiple stereocenters simultaneously. acs.org | Good to excellent acs.org |
| Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, Allyltributylstannane, TiCl₄ | Constructs up to three stereocenters in a single operation. nih.gov | 99:1 nih.gov |
| Three-Component Reaction | Aldehydes, Amines, 1,1-Cyclopropanediesters, Yb(OTf)₃ | In situ aldimine generation; favors cis-2,5-substitution. organic-chemistry.org | High organic-chemistry.org |
| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides, Copper(II) salts | Forms 2,5-cis-pyrrolidines. nih.gov | >20:1 nih.gov |
Introduction and Functionalization of the Fluorine and Methoxybenzyl Moieties
The synthesis of the 3-fluoro-4-methoxybenzyl portion of the target molecule and its subsequent attachment to the pyrrolidine ring involves precise functionalization techniques. This process is broken down into two critical stages: the regioselective introduction of the fluorine atom onto the aromatic ring and the coupling of the resulting benzyl group to the heterocyclic core.
Regioselective fluorination is a critical process in organofluorine chemistry that allows for the precise introduction of fluorine atoms into specific positions within a molecule. numberanalytics.com The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties. tcichemicals.com Two primary strategies exist for this transformation: electrophilic and nucleophilic fluorination. alfa-chemistry.commt.com
Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). numberanalytics.comalfa-chemistry.com This method is particularly useful for late-stage fluorination. A variety of N-F reagents have been developed that are safer and more selective than highly toxic and reactive fluorine gas. sigmaaldrich.comsigmaaldrich.com These reagents deliver electrophilic fluorine in a controlled manner. alfa-chemistry.com Key examples of these modern reagents are listed in the table below.
Nucleophilic Fluorination typically involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source (F⁻), often in the form of alkali or ammonium (B1175870) fluorides. alfa-chemistry.comsigmaaldrich.com This SNAr (Nucleophilic Aromatic Substitution) reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group.
The table below compares common reagents used in both electrophilic and nucleophilic fluorination.
| Fluorination Type | Reagent Class | Examples | Characteristics |
| Electrophilic | N-F Reagents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), N-fluoropyridinium salts | Highly selective, stable, and safer alternatives to F₂ gas. alfa-chemistry.comsigmaaldrich.com Suitable for fluorinating electron-rich aromatic rings. alfa-chemistry.com |
| Nucleophilic | Inorganic Fluorides | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Cost-effective but require harsh conditions and are highly basic. alfa-chemistry.com |
| Nucleophilic | Organic Fluorinating Agents | Diethylaminosulfur Trifluoride (DAST), Deoxy-Fluor | Effective but can be volatile and potentially toxic. alfa-chemistry.com |
For the synthesis of the 3-fluoro-4-methoxybenzyl moiety, an electrophilic fluorination of 4-methoxybenzyl bromide or a related precursor would be a plausible route, where the methoxy (B1213986) group directs the electrophilic fluorine to the ortho position.
Attaching the benzyl or fluorobenzyl group to the 3-position of the pyrrolidine ring is typically achieved through carbon-carbon bond-forming cross-coupling reactions. acs.org Palladium-catalyzed reactions are particularly prominent in this context. wikipedia.org
The Suzuki-Miyaura coupling is a versatile method that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For this specific synthesis, one could couple a 3-pyrrolidinylboronic ester with 3-fluoro-4-methoxybenzyl bromide. The reaction is known for its high functional group tolerance and the use of non-toxic boron by-products. nih.gov The general mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product. scirp.org Inversion of stereochemistry can occur with benzylic halides. scirp.org
The Negishi coupling provides an alternative, coupling an organozinc reagent with an organic halide. organic-chemistry.org This reaction is notable for its high reactivity and the ability to couple sp³, sp², and sp hybridized carbons. wikipedia.orgchem-station.com A potential route would involve the reaction of a 3-(halozinc)pyrrolidine derivative with 3-fluoro-4-methoxybenzyl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents offer advantages due to their high functional group tolerance and relatively low toxicity. nih.gov
The table below outlines these key coupling strategies.
| Coupling Reaction | Key Reactants | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron Reagent + Benzyl Halide | Palladium complex (e.g., PdCl₂(dppf)) nih.gov | High functional group tolerance; non-toxic byproducts. nih.gov |
| Negishi | Organozinc Reagent + Benzyl Halide | Palladium or Nickel complex wikipedia.orgorganic-chemistry.org | High reactivity; couples various carbon hybridizations. wikipedia.org |
Optimization of Reaction Conditions and Scalability Considerations (Academic)
Transitioning a synthetic route from a small-scale discovery phase to a larger, preparative scale, even within an academic setting, presents significant challenges. numberanalytics.com Optimization focuses on maximizing yield, purity, and efficiency while ensuring the process is repeatable and practical for producing gram-scale quantities.
For reactions like the diastereoselective formation of the pyrrolidine ring or the cross-coupling steps, several parameters are systematically varied. These include the choice of catalyst, solvent, base, temperature, and reaction time. For instance, in a Suzuki-Miyaura coupling, catalyst loading is a key variable; reducing it to low levels (e.g., <1 mol%) is desirable for cost-effectiveness and minimizing palladium contamination in the product. nih.gov Solvent choice can dramatically affect reaction rates and selectivity, while temperature control is crucial for minimizing side reactions.
Scalability in an academic context involves addressing challenges that may not be apparent in small-scale reactions. numberanalytics.com
Reagent Addition and Temperature Control: Exothermic reactions that are easily managed in a small flask can become problematic on a larger scale, requiring controlled addition of reagents or more efficient cooling.
Mixing: Ensuring homogeneous mixing in larger reaction vessels can be difficult and may impact reaction rates and selectivity.
Work-up and Purification: Procedures like extractions and column chromatography become more cumbersome and time-consuming at a larger scale. Developing methods that allow for crystallization or precipitation of the product is often a key goal for scalable synthesis. unibo.it
Cost and Availability of Reagents: The cost of catalysts (e.g., palladium) and specialized reagents becomes a more significant factor when scaling up. numberanalytics.com
Advanced Molecular Structure and Conformation Studies of 3 3 Fluoro 4 Methoxybenzyl Pyrrolidine
Conformational Analysis of the Pyrrolidine (B122466) Ring and Substituent Influence
The five-membered pyrrolidine ring is not flat but exists in a series of puckered conformations to relieve torsional strain. This dynamic behavior, known as pseudorotation, is crucial to its function in molecular structures. dtic.mil
The conformation of a pyrrolidine ring can be described by a continuous cycle of puckering states known as the pseudorotation circuit. The two most symmetric forms on this circuit are the envelope (E) conformation, where four atoms are coplanar and the fifth is out of plane, and the twist (T) conformation, where no three atoms are coplanar.
For an unsubstituted pyrrolidine ring, there is a continuous interconversion between these conformations with a relatively low energy barrier. bartleby.com Femtosecond degenerate four-wave mixing spectroscopy and quantum chemical calculations on the parent pyrrolidine molecule determined the energy preference for the equatorial conformer to be approximately 17 cm⁻¹ over the axial conformer, with a pseudorotation barrier of about 284 cm⁻¹. bartleby.com The introduction of substituents dramatically alters this energy landscape, creating distinct energy minima corresponding to preferred puckering states. Stereoelectronic effects, such as the gauche effect introduced by electronegative substituents like fluorine, can significantly stabilize or destabilize certain conformations. pearson.comchemicalbook.com
Table 1: Key Concepts in Pyrrolidine Pseudorotation
| Concept | Description |
|---|---|
| Puckering | The deviation of the pyrrolidine ring atoms from a single plane to minimize steric and torsional strain. |
| Envelope (E) Conformation | A conformation where four of the five ring atoms are coplanar, and the fifth atom is puckered out of the plane. |
| Twist (T) Conformation | A conformation where adjacent atoms are alternately puckered above and below a central plane, resulting in C₂ symmetry. |
| Pseudorotation | The continuous interconversion between various envelope and twist conformations without passing through a high-energy planar state. |
| Energy Landscape | A potential energy surface that maps the energy of the molecule as a function of its conformational coordinates, showing stable conformers (valleys) and transition states (saddles). |
The placement of a substituent at the 3-position of the pyrrolidine ring has a pronounced effect on the ring's conformational equilibrium. researchgate.net The substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation, with the latter generally being more stable for bulky groups to minimize steric interactions (1,3-diaxial-like clashes).
Spectroscopic Characterization Methodologies (Research-Level)
Determining the precise three-dimensional structure and dynamic behavior of substituted pyrrolidines requires sophisticated spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying molecular conformation in solution. A suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments are employed for unambiguous structural assignment.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons within the pyrrolidine ring and the benzyl (B1604629) substituent.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyrrolidine ring to the benzyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other (typically < 5 Å). This is vital for determining stereochemistry, such as the relative orientation (cis/trans) of substituents and for differentiating between axial and equatorial protons, which in turn defines the ring pucker.
The magnitude of vicinal proton-proton coupling constants (³JHH), governed by the Karplus equation, provides quantitative information about the dihedral angles between adjacent C-H bonds, allowing for a detailed analysis of the pyrrolidine ring's puckering. vscht.cz
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine (Hypothetical Data)
| Position | Atom | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key Correlations (COSY, HMBC) |
|---|---|---|---|---|
| Pyrrolidine-1 | N-H | 1.5 - 2.5 (broad) | - | - |
| Pyrrolidine-2 | CH₂ | 2.8 - 3.2 | ~54 | COSY with H-3; HMBC to C-5 |
| Pyrrolidine-3 | CH | 2.4 - 2.8 | ~40 | COSY with H-2, H-4, Benzyl-CH₂ |
| Pyrrolidine-4 | CH₂ | 1.6 - 2.1 | ~30 | COSY with H-3, H-5 |
| Pyrrolidine-5 | CH₂ | 2.7 - 3.1 | ~47 | COSY with H-4; HMBC to C-2 |
| Benzyl | CH₂ | 2.6 - 2.9 | ~38 | COSY with H-3; HMBC to C-1', C-2', C-6' |
| Benzyl-1' | C | - | ~132 | HMBC from Benzyl-CH₂, H-2', H-6' |
| Benzyl-2' | CH | ~6.9 | ~115 (d, ²JCF) | COSY with H-6'; HMBC to C-4' |
| Benzyl-3' | C-F | - | ~158 (d, ¹JCF) | HMBC from H-2', H-5' |
| Benzyl-4' | C-O | - | ~148 | HMBC from H-5', H-2', OCH₃ |
| Benzyl-5' | CH | ~6.9 | ~117 | COSY with H-6'; HMBC to C-1', C-3' |
| Benzyl-6' | CH | ~7.0 | ~122 | COSY with H-2', H-5'; HMBC to C-4' |
Note: Chemical shifts (δ) are referenced to TMS. Coupling patterns (e.g., d = doublet) and coupling constants (J) provide further structural detail.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. Each vibrational mode corresponds to a specific bond stretching or bending, which absorbs energy at a characteristic frequency.
For this compound, the IR spectrum would display characteristic peaks for the N-H and C-H stretches of the pyrrolidine ring, aromatic C-H and C=C stretches from the benzyl group, strong C-O stretches from the methoxy (B1213986) ether group, and a distinctive C-F stretching vibration. wikipedia.org These vibrational signatures serve as a fingerprint for the molecule, confirming the presence of key functional groups.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Pyrrolidine | N-H stretch | 3300 - 3500 | Weak-Medium |
| Pyrrolidine | C-H stretch (aliphatic) | 2850 - 2960 | Medium-Strong |
| Benzyl Ring | C-H stretch (aromatic) | 3000 - 3100 | Medium |
| Benzyl Ring | C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| Methoxy Group | C-O stretch (asymmetric) | 1230 - 1270 | Strong |
| Methoxy Group | C-O stretch (symmetric) | 1020 - 1060 | Strong |
X-ray Crystallography of Key Intermediates or Derivatives
Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in the solid state. While a crystal structure for this compound itself may not be publicly available, analysis of its derivatives or key synthetic intermediates is a standard research practice.
This technique precisely determines the spatial coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. For a substituted pyrrolidine, crystallography would unambiguously establish:
The preferred ring pucker (e.g., C3-endo, C4-exo).
The orientation of the 3-substituent (pseudo-axial or pseudo-equatorial).
The conformation of the benzyl group side chain.
Intermolecular interactions, such as hydrogen bonding, in the solid state.
This solid-state data provides a crucial benchmark for validating the conformations predicted by computational models and inferred from NMR studies in solution. nih.gov
Table 4: Representative Crystallographic Data Parameters for a Substituted Pyrrolidine Derivative
| Parameter | Description | Typical Value/Information |
|---|---|---|
| Crystal System | The symmetry system of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Bond Lengths | C-N, C-C, C-O, C-F | e.g., C-N ~1.47 Å; C-F ~1.35 Å |
| Bond Angles | C-N-C, N-C-C, etc. | e.g., Angles within the ring ~104-108° |
| Torsion Angles | C-C-C-C, N-C-C-C | Defines the ring pucker and substituent orientation. |
Computational Chemistry and in Silico Investigations of 3 3 Fluoro 4 Methoxybenzyl Pyrrolidine
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. conicet.gov.ar For 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine, methods like B3LYP or mPW1PW91 combined with basis sets such as 6-311++G(d,p) would be employed to perform geometry optimization, ensuring the molecule is at a stable, low-energy conformation before further properties are calculated. conicet.gov.armdpi.com
Once the molecular geometry is optimized, a detailed analysis of its electronic structure can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial, as they relate to the molecule's ability to donate or accept electrons, influencing its reactivity and electronic properties. ssrn.com
Natural Bond Orbital (NBO) analysis is a key technique used to study charge distribution. conicet.gov.ar It provides a localized picture of bonding and calculates the partial atomic charges on each atom within this compound. This reveals the electron density distribution across the molecule, highlighting electronegative regions (like the fluorine and oxygen atoms) and electropositive regions. NBO analysis also elucidates hyperconjugative interactions, which are stabilizing delocalizations of electron density between filled (donor) and empty (acceptor) orbitals that can influence molecular conformation and stability. conicet.gov.ar
| Parameter | Description | Predicted Value |
|---|---|---|
| Charge on F Atom | NBO partial charge on the fluorine atom | -0.45 e |
| Charge on O Atom | NBO partial charge on the methoxy (B1213986) oxygen atom | -0.58 e |
| Charge on N Atom | NBO partial charge on the pyrrolidine (B122466) nitrogen atom | -0.85 e |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.7 eV |
The electronic properties derived from quantum calculations serve as powerful descriptors of chemical reactivity. ssrn.com The HOMO-LUMO energy gap (ΔE), for instance, is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive.
A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution on the molecule's surface. dergipark.org.tr The MEP map uses a color scale to indicate regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the fluorine, oxygen, and nitrogen atoms, while positive potential might be found near the hydrogen atoms, particularly the one on the pyrrolidine nitrogen.
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. ssrn.com These values provide quantitative measures of the molecule's resistance to charge transfer and its propensity to accept electrons, offering theoretical insights into its behavior in chemical reactions. These calculations can help predict potential sites of metabolism or covalent interaction with a biological target.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed view of the isolated molecule, molecular modeling and dynamics simulations are used to study its behavior in a complex biological environment. These methods are crucial for understanding how this compound might interact with a protein target.
Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a ligand to a protein target. chemrevlett.com The process begins with preparing the 3D structures of both the ligand (this compound) and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). nih.gov
Docking algorithms systematically sample different poses of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. youtube.com The results provide a ranked list of potential binding modes and a corresponding docking score, where a more negative score typically indicates a stronger predicted binding affinity. The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, van der Waals forces, and π-π stacking, between the ligand and specific amino acid residues in the binding pocket. researchgate.netnih.gov This information is critical for understanding the structural basis of molecular recognition.
| Parameter | Value/Residue | Interaction Type |
|---|---|---|
| Docking Score | -8.5 kcal/mol | Predicted Binding Affinity |
| Hydrogen Bond | Asp150 | Pyrrolidine N-H group (donor) with Asp side chain (acceptor) |
| Hydrogen Bond | Leu85 | Methoxy O atom (acceptor) with Leu backbone N-H (donor) |
| Hydrophobic Interaction | Val35, Ala50, Ile148 | Benzyl (B1604629) ring and pyrrolidine ring with nonpolar residues |
| Halogen Bond | Gly84 | Fluorine atom with backbone carbonyl oxygen |
Docking provides a static snapshot of the binding event. To investigate the dynamic stability of the ligand-protein complex and refine binding affinity estimates, Molecular Dynamics (MD) simulations are performed. nih.govmdpi.com An MD simulation models the atomic motions of the complex over time by solving Newton's equations of motion, providing a realistic view of its behavior in a simulated aqueous environment. nih.gov
Analysis of the MD trajectory yields valuable information:
Root-Mean-Square Deviation (RMSD): The RMSD of the protein and ligand atoms over time is calculated to assess the stability of the simulation and determine if the complex has reached equilibrium. nih.gov
Root-Mean-Square Fluctuation (RMSF): The RMSF of individual residues or ligand atoms reveals flexible and rigid regions of the complex. nih.gov
Interaction Analysis: The persistence of key interactions, like hydrogen bonds, identified during docking can be monitored throughout the simulation to confirm their stability. nih.gov
Following MD simulations, more accurate binding free energy calculations can be performed using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA). nih.gov For even higher accuracy, alchemical free energy methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. rutgers.edunih.gov These computationally intensive techniques calculate the free energy change of transforming the ligand into solvent while in the protein's binding site and in bulk solvent, yielding a precise prediction of the binding free energy (ΔGbind).
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target is required.
The process involves calculating a wide range of molecular descriptors for each compound in the dataset. nih.gov These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic: Derived from quantum chemical calculations (e.g., atomic charges, HOMO/LUMO energies, dipole moment).
Steric: Related to the 3D shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic: Related to the molecule's lipophilicity (e.g., LogP).
Topological: Based on the 2D graph representation of the molecule.
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to create a model that correlates a subset of these descriptors with the observed biological activity. nih.gov The predictive power of the resulting QSAR model is validated using an external test set of compounds. Once validated, the model can be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound, providing valuable guidance for designing more potent compounds.
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Electronic | Partial Charge on N, HOMO/LUMO Gap, Dipole Moment | Electrostatic interactions, reactivity |
| Steric / 3D | Molecular Weight, Molar Refractivity, Surface Area | Size and shape complementarity with binding site |
| Hydrophobic | LogP (octanol-water partition coefficient) | Hydrophobic interactions, membrane permeability |
| Topological | Wiener Index, Kier Shape Indices | Molecular branching and shape |
Development of Descriptors for Pyrrolidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a fundamental in silico technique that relies on the development of molecular descriptors to correlate the chemical structure of a compound with its biological activity. documentsdelivered.comnih.gov For pyrrolidine derivatives, a variety of descriptors have been employed to build robust predictive models. These descriptors can be broadly categorized into several classes, each representing different aspects of the molecular structure.
Commonly Used Descriptor Classes in Pyrrolidine Derivative QSAR Studies:
Topological Descriptors: These are 2D descriptors that describe the atomic connectivity within the molecule, such as molecular connectivity indices.
Geometric Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.
Physicochemical Descriptors: These descriptors quantify properties like lipophilicity (e.g., LogP), polarizability, and electronic effects. nih.gov
Steric Descriptors: These descriptors, often used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), describe the bulk and shape of the molecule.
Electronic Descriptors: These relate to the electron distribution in the molecule and include electrostatic fields and partial atomic charges.
In studies of pyrrolidine derivatives, specific descriptors have been found to be crucial for predicting their biological activity. For instance, research on pyrrolidine sulfonamides as GlyT1 inhibitors highlighted the importance of geometric and constitutional descriptors in determining their activity. africaresearchconnects.com Similarly, for pyrrolidine derivatives acting as α-mannosidase inhibitors, the presence of polar properties on the van der Waals surface and the presence of aromatic rings were identified as important features through QSAR modeling. nih.gov
Three-dimensional QSAR (3D-QSAR) approaches, such as CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for this class of compounds. tandfonline.com These methods generate descriptors based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the aligned molecules. tandfonline.comnih.gov For a series of pyrrolidine derivatives targeting myeloid cell leukemia-1 (Mcl-1), CoMFA models utilized steric and electrostatic fields, while CoMSIA models additionally incorporated hydrophobic and hydrogen bond fields to establish a structure-activity relationship. tandfonline.com The resulting contour maps from these analyses provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, thus guiding the design of new, more potent derivatives. nih.govbohrium.com
The table below summarizes the types of descriptors and their significance in various QSAR studies on pyrrolidine derivatives.
| Study Focus | Descriptor Types Employed | Key Findings on Descriptor Importance | Reference |
| Mcl-1 Inhibitors | 3D-QSAR (CoMFA, CoMSIA), HQSAR | Steric, electrostatic, hydrophobic, and hydrogen bond fields are critical for inhibitory activity. | tandfonline.comnih.gov |
| α-Mannosidase Inhibitors | 2D-QSAR | Polar properties on the vdW surface and the presence of aromatic rings are important for activity. | nih.gov |
| Dipeptidyl Peptidase IV (DPP IV) Inhibitors | 3D-QSAR (kNN-MFA) | Steric and hydrophobic interactions play a significant role in determining inhibitory activity. | researchgate.net |
| GlyT1 Inhibitors | Molecular Modeling | Geometric and constitutional descriptors are crucial for determining activity against human GlyT1. | africaresearchconnects.com |
Predictive Models for Biological Activity based on Structural Features
Based on the developed descriptors, various predictive models can be constructed to estimate the biological activity of pyrrolidine derivatives, including this compound. The goal of these models is to establish a statistically significant correlation between the structural features (represented by the descriptors) and the observed activity. arxiv.orgcas.org
Statistical Methods and Model Validation:
Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build QSAR models. nih.gov The robustness and predictive power of these models are assessed through rigorous internal and external validation techniques. Key statistical parameters include:
R² (Coefficient of Determination): Indicates the goodness of fit of the model.
Q² (Cross-validated R²): Measures the internal predictive ability of the model, typically determined using the leave-one-out (LOO) method.
R²pred (External R²): Evaluates the model's ability to predict the activity of an external set of compounds not used in model development.
A study on pyrrolidine derivatives as Mcl-1 inhibitors developed several predictive models with strong statistical validation. tandfonline.comnih.gov The CoMFA model, for instance, showed excellent stability and predictability with a Q² of 0.689 and an R²pred of 0.986. tandfonline.comnih.govbohrium.com The CoMSIA and Hologram QSAR (HQSAR) models also demonstrated good predictive capabilities. tandfonline.comnih.gov
The table below presents the statistical results for various predictive models developed for pyrrolidine derivatives.
| Model Type | Target | Q² | R² | R²pred | Reference |
| CoMFA | Mcl-1 Inhibitors | 0.689 | 0.999 | 0.986 | tandfonline.comnih.gov |
| CoMSIA | Mcl-1 Inhibitors | 0.614 | 0.923 | 0.815 | tandfonline.comnih.gov |
| HQSAR | Mcl-1 Inhibitors | 0.603 | 0.662 | 0.743 | tandfonline.comnih.gov |
| kNN-MFA | DPP IV Inhibitors | 0.6133 | - | 0.7725 | researchgate.net |
Applications of Predictive Models:
These validated predictive models serve several crucial purposes in drug discovery. They can be used to:
Predict the biological activity of newly designed, unsynthesized compounds, allowing for the prioritization of synthetic efforts. niscpr.res.in
Elucidate the key structural features that govern biological activity. For example, the contour maps from 3D-QSAR studies on pyrrolidine derivatives have guided the design of new compounds with enhanced inhibitory potency against Mcl-1. tandfonline.com
Perform virtual screening of large compound libraries to identify potential hits with the desired biological profile.
For this compound, while specific predictive models may not have been published, the methodologies and findings from studies on analogous structures provide a strong foundation for in silico evaluation. By calculating the relevant descriptors for this compound, its potential biological activity against various targets could be predicted using existing, validated QSAR models for pyrrolidine derivatives. Furthermore, molecular docking studies, which are often used in conjunction with QSAR, can provide insights into the binding mode and interactions of this compound with specific protein targets. nih.govmonash.edu
Biochemical and Pharmacological Investigations in Vitro Focus of 3 3 Fluoro 4 Methoxybenzyl Pyrrolidine Analogs
Target Identification and Engagement Strategies
The initial step in characterizing the pharmacological profile of novel compounds like 3-(3-fluoro-4-methoxybenzyl)pyrrolidine analogs involves identifying their molecular targets. Given the structural similarities to known pharmacophores, a primary hypothesis is that these compounds may interact with central nervous system (CNS) targets, such as monoamine transporters. Analogs of N-benzylpyrrolidine have been extensively investigated as inhibitors of the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.govnih.govnih.gov These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, anxiety, and other neurological disorders.
High-throughput screening (HTS) is a foundational approach in modern drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. For analogs of this compound, HTS would typically involve screening a library of these compounds against a panel of known biological targets, particularly a focused panel of CNS receptors and transporters.
These screens are often performed in microtiter plates and utilize automated liquid handling and detection systems. The assays are designed to be robust, reproducible, and sensitive. Common HTS formats for identifying transporter inhibitors include:
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled ligand from its target transporter. A reduction in radioactivity bound to the transporter indicates that the test compound is competing for the same binding site.
Fluorescent Uptake Assays: In this format, cells expressing the transporter of interest are incubated with a fluorescent substrate. Inhibitors of the transporter will block the uptake of the substrate, leading to a decrease in intracellular fluorescence. This method is often preferred for HTS due to its non-radioactive nature.
The goal of HTS is to identify "hits"—compounds that exhibit a desired level of activity in a primary screen. These hits are then subjected to further validation and characterization.
Once potential targets are identified through HTS, more detailed biochemical assays are conducted to quantify the binding affinity and selectivity of the compounds. The primary parameter determined in these assays is the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the target receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
For benzylpyrrolidine analogs, binding assays would be performed on membranes prepared from cells recombinantly expressing human SERT, NET, and DAT. A common experimental setup involves incubating the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. nih.gov
Selectivity is a crucial aspect of drug development. A compound's selectivity is determined by comparing its binding affinity for the primary target versus other off-targets. For a potential antidepressant, high selectivity for SERT and/or NET over DAT is often desirable to minimize the risk of abuse potential associated with dopamine transporter inhibition.
Table 1: Illustrative Binding Affinities (Ki, nM) of N-Benzylpyrrolidine Analogs at Monoamine Transporters
| Compound | R1 | R2 | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| 1a | H | H | 150 | 250 | 800 |
| 1b | 4-Cl | H | 25 | 120 | 650 |
| 1c | 3,4-diCl | H | 8 | 95 | 550 |
| 1d | 4-OCH3 | H | 180 | 300 | 900 |
| 1e | H | 4-F | 130 | 220 | 750 |
Note: Data is hypothetical and for illustrative purposes, based on general SAR trends for this class of compounds.
While monoamine transporters are not enzymes in the classical sense, the term "enzyme inhibition studies" in this context refers to functional assays that measure the inhibition of the transporter's activity, which is the uptake of its substrate neurotransmitter. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, representing the concentration of the compound that inhibits 50% of the transporter's function.
These functional assays are typically conducted using synaptosomes (nerve terminals isolated from brain tissue) or cells expressing the transporter of interest. The assay measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]5-HT for serotonin, [³H]NE for norepinephrine, or [³H]DA for dopamine) in the presence of varying concentrations of the inhibitor.
Mechanistic elucidation involves determining the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). For most monoamine transporter inhibitors, the mechanism is competitive, meaning the inhibitor and the natural substrate compete for the same binding site on the transporter. This can be determined by performing kinetic studies where the substrate concentration is varied in the presence of a fixed concentration of the inhibitor and analyzing the data using methods like Lineweaver-Burk plots. These plots can reveal changes in the maximal transport velocity (Vmax) and the substrate concentration at half-maximal velocity (Km). In competitive inhibition, the apparent Km is increased, while the Vmax remains unchanged.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound analogs, SAR studies would systematically explore how modifications to different parts of the molecule affect its affinity and selectivity for its biological targets.
Systematic derivatization involves synthesizing a series of analogs where specific functional groups are modified or introduced. For the this compound scaffold, key areas for modification include:
The Benzyl (B1604629) Ring: The position and nature of substituents on the benzyl ring can have a profound impact on activity. For example, introducing electron-withdrawing groups like halogens (e.g., chlorine, fluorine) often enhances potency at monoamine transporters. nih.govnih.gov The 3-fluoro and 4-methoxy groups in the parent compound are likely key contributors to its binding profile. SAR studies would involve synthesizing analogs with different substituents at these positions (e.g., chloro, methyl, trifluoromethyl) or moving the existing substituents to other positions on the ring.
The Pyrrolidine (B122466) Ring: Modifications to the pyrrolidine ring itself, such as the introduction of substituents or altering its stereochemistry, can influence how the molecule fits into the binding pocket of the target.
The Linker: The benzyl group is attached to the 3-position of the pyrrolidine ring. The length and nature of this linker can be varied to optimize interactions with the target.
Table 2: Effect of Benzyl Ring Substitution on SERT and NET Uptake Inhibition (IC50, nM)
| Compound | Substitution | SERT IC50 (nM) | NET IC50 (nM) |
| 2a | 4-H | 210 | 450 |
| 2b | 4-F | 85 | 320 |
| 2c | 4-Cl | 40 | 280 |
| 2d | 3-F, 4-OCH3 | 15 | 150 |
| 2e | 3,4-diCl | 10 | 120 |
Note: Data is hypothetical and for illustrative purposes, based on general SAR trends for this class of compounds.
The placement of substituents on the aromatic ring is a critical determinant of biological activity. Positional isomers, which have the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological profiles.
For this compound, the specific ortho- and meta-positioning of the fluoro and methoxy (B1213986) groups, respectively, relative to the point of attachment to the pyrrolidine ring, creates a unique electronic and steric profile. An SAR campaign would involve the synthesis and evaluation of other positional isomers, such as:
2-Fluoro-4-methoxybenzyl: Moving the fluorine atom to the 2-position.
3-Methoxy-4-fluorobenzyl: Swapping the positions of the fluoro and methoxy groups.
2-Fluoro-5-methoxybenzyl: Exploring other substitution patterns.
These studies would reveal the importance of the specific substitution pattern for optimal interaction with the target. For instance, a hydrogen bond acceptor at a particular position might be crucial for binding, and moving that group could lead to a significant loss of affinity. Conversely, a substituent at another position might cause a steric clash with the receptor, reducing potency. The data from these studies are invaluable for building a pharmacophore model, which is a three-dimensional representation of the key features required for biological activity.
Stereochemical Influences on Target Recognition
The stereochemistry of substituted pyrrolidine rings is a critical determinant of their interaction with biological targets. The presence of a fluorine atom, as in this compound, can significantly alter the conformational preferences of the pyrrolidine ring through stereoelectronic effects. nih.govnih.gov These effects, such as the gauche effect, can influence the puckering of the five-membered ring, which in turn dictates the spatial orientation of the benzyl substituent and the pyrrolidine nitrogen. nih.gov
For a molecule like this compound, which possesses a chiral center at the 3-position of the pyrrolidine ring, the (R) and (S) enantiomers would be expected to exhibit different binding affinities and selectivities for their molecular targets. This stereoselectivity arises from the three-dimensional arrangement of atoms, which must complement the topography of the target's binding site. Research on other fluorinated proline derivatives, which share the fluorinated pyrrolidine core, has demonstrated that the stereochemistry of the fluorine substituent has a profound impact on molecular recognition by proteins. nih.gov For instance, studies have shown that the binding affinity of fluorinated ligands to their protein targets can vary significantly between different stereoisomers.
Without specific binding assay data for the enantiomers of this compound, a quantitative comparison is not possible. However, based on established principles of stereopharmacology, it is highly probable that one enantiomer would display a higher affinity for a given target than the other.
Table 1: Hypothetical Stereochemical Influence on Target Binding Affinity
This table is illustrative and not based on experimental data for this compound.
| Stereoisomer | Target | Binding Affinity (Ki, nM) |
|---|---|---|
| (R)-3-(3-Fluoro-4-methoxybenzyl)pyrrolidine | Target X | Data Not Available |
| (S)-3-(3-Fluoro-4-methoxybenzyl)pyrrolidine | Target X | Data Not Available |
Cellular Pathway Modulation (In Vitro Mechanistic Studies)
Ligand-Induced Signaling Pathways
The interaction of a ligand with its cellular target typically initiates a cascade of intracellular signaling events. For analogs of this compound, the nature of the induced signaling pathway would be contingent on the identity of the molecular target. For example, studies on other substituted pyrrolidine derivatives have shown modulation of various signaling pathways, including those involved in inflammation and apoptosis. nih.govnih.gov
One study on 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine demonstrated its ability to suppress Toll-like receptor (TLR) signaling pathways. beilstein-journals.org This compound was found to inhibit the activation of key transcription factors such as NF-κB and IRF3, which are crucial in the inflammatory response. beilstein-journals.org While this compound is structurally distinct from this compound, it highlights the potential for pyrrolidine-containing molecules to modulate complex signaling networks.
To elucidate the specific signaling pathways modulated by this compound, a series of in vitro mechanistic studies would be required. These could include reporter gene assays to measure the activation of specific transcription factors, western blot analysis to assess the phosphorylation state of key signaling proteins, and gene expression profiling to identify downstream transcriptional changes.
Cellular Uptake and Subcellular Localization Studies (In Vitro)
The ability of a compound to exert a biological effect is often dependent on its capacity to cross the cell membrane and reach its intracellular target. In vitro cellular uptake studies are therefore essential to understand the pharmacology of a compound. The physicochemical properties of this compound, such as its lipophilicity and size, will influence its passive diffusion across the lipid bilayer. Additionally, it may be a substrate for active transport mechanisms.
While no specific cellular uptake data for this compound is available, general methodologies for such investigations involve incubating cultured cells with the compound and subsequently measuring its intracellular concentration over time. Techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry are typically employed for quantification.
The subcellular localization of a compound can provide valuable insights into its mechanism of action. Following cellular uptake, a compound may accumulate in specific organelles, such as the mitochondria, nucleus, or lysosomes. Fluorescence microscopy, using either an intrinsically fluorescent analog of the compound or immunofluorescence techniques, is a common method to visualize subcellular distribution.
Table 2: Illustrative Data from a Hypothetical In Vitro Cellular Uptake Study
This table is for illustrative purposes and does not represent actual experimental data for this compound.
| Cell Line | Time (min) | Intracellular Concentration (µM) |
|---|---|---|
| HEK293 | 15 | Data Not Available |
| HEK293 | 30 | Data Not Available |
| HEK293 | 60 | Data Not Available |
Analytical Research Methodologies for 3 3 Fluoro 4 Methoxybenzyl Pyrrolidine
Development of Advanced Chromatographic Techniques
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a compound like 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine, advanced chromatographic methods are essential for assessing its purity and resolving its stereoisomeric forms.
Chiral Separation of Enantiomers and Diastereomers
The structure of this compound contains a chiral center at the third position of the pyrrolidine (B122466) ring, meaning it can exist as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological profiles, making their separation and individual analysis a regulatory necessity. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the predominant technique for this purpose.
The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in resolving racemates. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. Capillary electrophoresis (CE) is another powerful technique for chiral separations, where a chiral selector is added to the running buffer to form transient diastereomeric complexes that migrate at different velocities.
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Hypothetical Runtimes | Enantiomer 1: 8.5 min, Enantiomer 2: 10.2 min |
High-Resolution Liquid Chromatography for Purity Profiling
Purity profiling is the process of identifying and quantifying all impurities present in a drug substance. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is the standard method for this task due to its high resolution and sensitivity. Reversed-phase HPLC is typically employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol).
This technique separates this compound from process-related impurities, such as starting materials, byproducts, and degradation products. The method must be validated to demonstrate its specificity, linearity, accuracy, and precision in quantifying these impurities against established specification limits.
Mass Spectrometry for Structural Elucidation and Impurity Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of a compound and its related impurities. It is frequently coupled with a chromatographic separation technique like HPLC (LC-MS) or gas chromatography (GC-MS).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent compound and any unknown impurities. For this compound (C₁₁H₁₄FNO), the exact mass can be calculated and compared against the measured mass to confirm its identity. This capability is crucial for identifying impurities that may have the same nominal mass as the main compound but a different elemental composition.
Fragmentation Pathway Analysis
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce a spectrum of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification and structural elucidation.
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. Based on the structure, key fragmentation pathways can be predicted. Common fragmentation patterns for related α-pyrrolidinophenone structures involve the neutral loss of the pyrrolidine ring or cleavage at the benzylic position. Analysis of these pathways helps in confirming the structure of the main compound and in identifying the structures of process-related impurities.
Table 2: Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 196.1132 | [M+H]⁺ (Protonated Molecule) | Precursor Ion |
| 125.0448 | [C₈H₆FO]⁺ | Cleavage of the C-C bond between the benzyl (B1604629) group and the pyrrolidine ring |
Derivatization Techniques for Enhanced Analytical Detection and Resolution
Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties more suitable for a specific analytical method. This can be done to improve chromatographic separation, enhance detection sensitivity, or improve mass spectral characteristics.
For this compound, which contains a secondary amine in the pyrrolidine ring, derivatization can be particularly useful. For instance, in GC analysis, the polarity of the amine can cause poor peak shape and tailing. Derivatizing the amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can create a less polar, more volatile derivative that is better suited for GC-MS analysis. For HPLC with fluorescence detection, derivatization with a fluorescent tag can significantly lower the limit of detection for trace-level analysis.
The choice of derivatizing agent depends on the analytical goal. Reagents that introduce a fluorinated group can enhance sensitivity in electron capture detection (for GC) or electrospray ionization mass spectrometry.
Table 3: Common Derivatization Approaches for Secondary Amines
| Derivatization Reagent | Analytical Technique | Purpose |
|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | GC-MS | Increases volatility, improves peak shape |
| Pentafluoropropionic Anhydride (PFPA) | GC-MS | Increases volatility, enhances sensitivity |
| Dansyl Chloride | HPLC-Fluorescence | Adds a fluorescent tag for sensitive detection |
| Fluorescamine | HPLC-Fluorescence | Adds a fluorescent tag for sensitive detection |
Future Perspectives and Emerging Research Directions for 3 3 Fluoro 4 Methoxybenzyl Pyrrolidine
Exploration of Diverse Biological Targets and Mechanisms beyond Current Scope
The 3-(3-fluoro-4-methoxybenzyl)pyrrolidine molecule is built upon a pyrrolidine (B122466) framework, a five-membered nitrogen-containing saturated ring that is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This structure is a cornerstone in numerous natural products and FDA-approved drugs, suggesting its inherent suitability for biological interactions. nih.govfrontiersin.orgmdpi.com Specifically, the 3-aryl pyrrolidine motif is known to possess potent activity in a range of biological contexts, including as ligands for crucial neurotransmitter receptors like serotonin (B10506) and dopamine (B1211576). nih.govresearchgate.netchemrxiv.org
Future research should prioritize screening this compound against a wide array of biological targets to uncover novel therapeutic applications. The compound's structural features—a substituted aromatic ring linked to a heterocyclic core—make it a candidate for interaction with G-protein coupled receptors (GPCRs), ion channels, and various enzymes where such motifs are recognized. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group may form key hydrogen bonds, potentially modulating the compound's potency and selectivity. A systematic investigation into its mechanism of action for any identified bioactivity would be a critical subsequent step.
Table 1: Potential Classes of Biological Targets for this compound
| Target Class | Rationale for Investigation | Potential Therapeutic Areas |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | The 3-aryl pyrrolidine scaffold is a known ligand for serotonin and dopamine receptors. nih.govresearchgate.net | Neurology, Psychiatry, Metabolic Disorders |
| Ion Channels | Structural similarities to known ion channel modulators. | Cardiology, Neurology, Pain Management |
| Enzymes (e.g., Kinases, Proteases) | The heterocyclic core can interact with active sites. | Oncology, Infectious Diseases, Inflammation |
| Transporters | The molecule's structure may allow it to interfere with substrate transport across cell membranes. | Neurology, Oncology |
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, AI-driven synthesis)
Modernizing the synthesis of this compound and its derivatives through advanced methodologies is a key future direction. Flow chemistry, a departure from traditional batch synthesis, offers a paradigm shift for producing heterocyclic compounds. springerprofessional.de This technique provides superior control over reaction parameters, enhances safety, and often leads to cleaner reactions with higher yields. springerprofessional.debohrium.com For a multi-step synthesis, flow chemistry allows for "reaction telescoping," where sequential transformations occur in a continuous stream without the need to isolate intermediates, significantly accelerating the manufacturing process. uc.pt
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Application to Pyrrolidine Synthesis |
|---|---|---|
| Traditional Batch Synthesis | Well-established, suitable for small-scale research. | Foundational method for initial compound preparation. |
| Flow Chemistry | Enhanced safety, scalability, higher yields, process control, potential for automation. springerprofessional.debohrium.comdurham.ac.uk | Ideal for large-scale production and rapid optimization of reaction conditions for analogs. springerprofessional.deuc.pt |
Application in Chemical Probe Development for Biological Systems
A chemical probe is a specialized small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.gov Given its drug-like scaffold, this compound represents an excellent starting point for the development of such probes. To function as a probe, the parent molecule would need to be strategically modified. This typically involves incorporating a reporter tag (like a fluorescent group) for visualization or a reactive handle (such as an alkyne or azide for "click" chemistry) to allow for covalent attachment to its biological target. nih.gov
The creation of a selective chemical probe derived from this compound would be invaluable for elucidating the function of its target protein within a cellular environment. Such a tool could be used for target identification and validation, mapping protein-protein interaction networks, and visualizing the protein's location within the cell. The development of a specific fluorescent probe for the general pyrrolidine structure has already demonstrated the feasibility of this approach for this class of compounds. researchgate.net
Development of Advanced Computational Models for Predictive Design
Computational modeling is an indispensable tool in modern drug discovery for accelerating the design and optimization of lead compounds. jchemlett.com For this compound, advanced computational techniques can be used to build predictive models of its behavior. Molecular docking and molecular dynamics (MD) simulations can predict how the compound and its analogs bind to specific protein targets, offering insights into the key interactions that drive biological activity. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies can correlate the structural features of a series of pyrrolidine derivatives with their biological effects, creating models that can predict the activity of yet-to-be-synthesized compounds. nih.gov These in silico methods allow researchers to virtually screen large libraries of potential analogs, prioritizing the most promising candidates for synthesis and testing. This approach significantly streamlines the drug discovery process, making it more efficient and cost-effective. mdpi.com
Conceptual Expansion to Novel Pyrrolidine-Based Scaffolds and Ring Systems
The specific structure of this compound is just one representative of a much larger chemical space. A significant future direction is the conceptual expansion from this core structure to create novel scaffolds and ring systems with potentially new or improved biological activities. A key strategy in this endeavor is "scaffold hopping," where the central pyrrolidine ring is replaced with a topologically different core that maintains a similar spatial arrangement of key functional groups. semanticscholar.orgpharmablock.com
This exploration could involve replacing the pyrrolidine ring with other nitrogen-containing heterocycles, such as piperidine or azepane, to probe the impact of ring size and flexibility on target engagement. acs.org Alternatively, bioisosteric replacement of the fluorine or methoxy groups on the benzyl (B1604629) ring could fine-tune the compound's electronic and steric properties. Systematically modifying each component of the molecule—the heterocyclic core, the linker, and the aromatic substituent pattern—will be essential for navigating this expanded chemical space and unlocking the full therapeutic potential of this compound class. frontiersin.org
Q & A
Q. Q1. What synthetic strategies are recommended for preparing 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine?
Methodological Answer:
- Benzylation of Pyrrolidine Core : React pyrrolidine with 3-fluoro-4-methoxybenzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the benzyl group. Monitor reaction progress via TLC or NMR .
- Reductive Amination : Condense 3-fluoro-4-methoxybenzaldehyde with pyrrolidine using a reducing agent (e.g., NaBH₃CN) in methanol. Optimize pH (5–6) to favor imine formation .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. How can structural confirmation of this compound be achieved?
Methodological Answer:
- NMR Spectroscopy :
- ¹H-NMR : Identify pyrrolidine protons (δ 1.6–2.2 ppm, multiplet) and benzyl aromatic protons (δ 6.7–7.1 ppm, doublets for fluoro/methoxy substitution). Methoxy protons appear as a singlet at δ ~3.8 ppm .
- ¹³C-NMR : Confirm pyrrolidine carbons (δ 25–50 ppm) and aromatic carbons (δ 110–160 ppm). Fluorine coupling splits adjacent carbons .
- FTIR : Detect C-F stretch (~1200 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- HRMS : Validate molecular ion peak (e.g., [M+H]⁺ calculated for C₁₂H₁₅FNO₂: 224.1086) .
Q. Q3. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential volatility .
- First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and consult a physician .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. Q4. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Methodological Answer:
- Kinetic Analysis : Perform reaction profiling using in-situ FTIR or Raman spectroscopy to identify rate-limiting steps (e.g., benzylation vs. side reactions) .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to improve solubility of intermediates. For example, DMF may enhance benzylation efficiency by stabilizing transition states .
- Byproduct Identification : Use LC-MS to detect side products (e.g., N-alkylated impurities). Adjust stoichiometry (e.g., excess pyrrolidine) to suppress undesired pathways .
Q. Q5. What computational approaches support pharmacological profiling of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D2 or serotonin transporters). Prioritize binding poses with the lowest ΔG values .
- ADMET Prediction : Apply QikProp (Schrödinger) to estimate logP (target <3), blood-brain barrier permeability, and CYP450 inhibition. High logP (>4) may indicate hepatotoxicity risks .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond persistence .
Q. Q6. How can researchers address contradictory spectroscopic data in structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at 298 K and 318 K. For example, pyrrolidine ring protons may show splitting at higher temperatures due to conformational flexibility .
- 2D Experiments : Perform HSQC and HMBC to assign ambiguous signals. HMBC correlations between methoxy protons (δ 3.8 ppm) and aromatic carbons confirm substitution patterns .
- X-ray Crystallography : Grow single crystals via slow evaporation (hexane/EtOAc). Compare experimental vs. predicted bond lengths/angles (e.g., C-F bond: ~1.35 Å) .
Q. Q7. What strategies optimize enantioselective synthesis of chiral derivatives?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP/Pd complexes for asymmetric benzylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/i-PrOH) .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures. For example, Candida antarctica lipase B selectively acylates (S)-enantiomers .
- Circular Dichroism (CD) : Validate chirality by comparing experimental CD spectra with DFT-simulated spectra (e.g., Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
